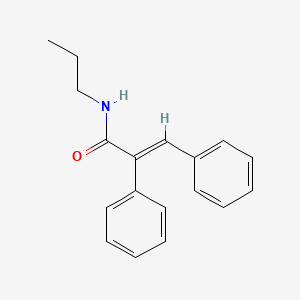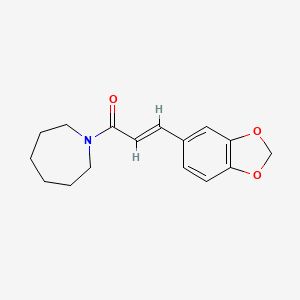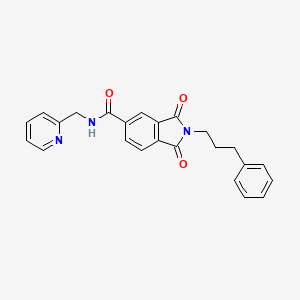![molecular formula C27H18Br2O4 B14937733 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14937733.png)
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C27H18Br2O4 It is a derivative of 6H-benzo[c]chromen-6-one, featuring two 4-bromobenzyl groups attached via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Material: The synthesis begins with 6H-benzo[c]chromen-6-one as the core structure.
Bromobenzylation: The 4-bromobenzyl groups are introduced through a nucleophilic substitution reaction. This involves reacting 6H-benzo[c]chromen-6-one with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: The bromine atoms in the 4-bromobenzyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3-bis[(4-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one: Similar structure with chlorine atoms instead of bromine.
3-((3,5-dimethoxybenzyl)oxy)-6H-benzo[c]chromen-6-one: Features methoxy groups instead of bromine atoms.
Uniqueness
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one is unique due to the presence of bromine atoms, which can influence its reactivity and potential biological activities. The bromine atoms can participate in halogen bonding, which may enhance the compound’s interactions with biological targets.
Properties
Molecular Formula |
C27H18Br2O4 |
|---|---|
Molecular Weight |
566.2 g/mol |
IUPAC Name |
1,3-bis[(4-bromophenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C27H18Br2O4/c28-19-9-5-17(6-10-19)15-31-21-13-24(32-16-18-7-11-20(29)12-8-18)26-22-3-1-2-4-23(22)27(30)33-25(26)14-21/h1-14H,15-16H2 |
InChI Key |
UQNPNVNKEDAKGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3OCC4=CC=C(C=C4)Br)OCC5=CC=C(C=C5)Br)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)
![Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)
![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937680.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B14937688.png)

![N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14937702.png)
![6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B14937707.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B14937722.png)
![4,5-dimethoxy-2-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14937730.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14937735.png)
